Cas no 948570-75-0 (1-(2-methoxyethyl)-4-nitro-pyrazole)

1-(2-methoxyethyl)-4-nitro-pyrazole structure
948570-75-0 structure
Product Name:1-(2-methoxyethyl)-4-nitro-pyrazole
Numéro CAS:948570-75-0
Le MF:C6H9N3O3
Mégawatts:171.153960943222
MDL:MFCD02755678
CID:829562
PubChem ID:57820554
Update Time:2025-11-01

1-(2-methoxyethyl)-4-nitro-pyrazole Propriétés chimiques et physiques

Nom et identifiant

    • 1-(2-methoxyethyl)-4-nitro-1H-Pyrazole
    • 1-(2-methoxyethyl)-4-nitropyrazole
    • 1H-Pyrazole, 1-(2-methoxyethyl)-4-nitro-
    • SGZBZPUTFUMZBQ-UHFFFAOYSA-N
    • KM3319
    • AK202787
    • V9483
    • COCCN1C=C(C=N1)[N+]([O-])=O
    • 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (ACI)
    • 1-(2-methoxyethyl)-4-nitro-pyrazole
    • MFCD02755678
    • DS-10308
    • SY236652
    • DA-31361
    • SCHEMBL2173500
    • CS-0124091
    • 948570-75-0
    • DTXSID601284996
    • YMB57075
    • AKOS027253177
    • MDL: MFCD02755678
    • Piscine à noyau: 1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3
    • La clé Inchi: SGZBZPUTFUMZBQ-UHFFFAOYSA-N
    • Sourire: [O-][N+](C1=CN(CCOC)N=C1)=O

Propriétés calculées

  • Qualité précise: 171.06439116g/mol
  • Masse isotopique unique: 171.06439116g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 3
  • Complexité: 159
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 72.9
  • Le xlogp3: -0.2

1-(2-methoxyethyl)-4-nitro-pyrazole PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A049002818-5g
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
948570-75-0 95%
5g
$161.12 2023-08-31
Alichem
A049002818-25g
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
948570-75-0 95%
25g
$475.28 2023-08-31
Alichem
A049002818-100g
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
948570-75-0 95%
100g
$813.96 2023-08-31
TRC
B486310-10mg
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
948570-75-0
10mg
$ 50.00 2022-06-07
TRC
B486310-50mg
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
948570-75-0
50mg
$ 65.00 2022-06-07
TRC
B486310-100mg
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
948570-75-0
100mg
$ 80.00 2022-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M897351-25g
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
948570-75-0 97%
25g
2,468.70 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PG382-5g
1-(2-methoxyethyl)-4-nitro-pyrazole
948570-75-0 97%
5g
822.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PG382-50mg
1-(2-methoxyethyl)-4-nitro-pyrazole
948570-75-0 97%
50mg
57.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PG382-1g
1-(2-methoxyethyl)-4-nitro-pyrazole
948570-75-0 97%
1g
406.0CNY 2021-08-04

1-(2-methoxyethyl)-4-nitro-pyrazole Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C
Référence
Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, reflux
Référence
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors
Yu, Ru-Nan; Chen, Cheng-Juan; Shu, Lei; Yin, Yuan; Wang, Zhi-Jian; et al, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; 5 h, rt → 90 °C
Référence
Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 4 - 16 h, rt
Référence
Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, 80 °C
Référence
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Solvents: Acetonitrile ;  6 h, rt → 60 °C
Référence
Preparation of substituted pyrrolopyrimidine compounds, compositions thereof, and their use in the treatment of triple negative breast cancer
, United States, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, 100 °C
Référence
Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  overnight, reflux
Référence
Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  4 h, 80 °C
Référence
Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  5 h, rt → 90 °C
Référence
Substituted pyrimidine compounds, compositions and medicinal applications thereof
, India, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → 80 °C; 16 h, 80 °C
Référence
Pyrimidine derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of lung cancer
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → 80 °C; 16 h, 80 °C
Référence
Pyrimidopyrazole compounds as fourth generation EGFR inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 30 min, rt
1.2 rt; 16 h, rt
1.3 Solvents: Water ;  rt
Référence
Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Référence
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, 60 °C
Référence
Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them
, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
Référence
Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, reflux
Référence
Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, 60 °C
Référence
Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study
Wang, Ruifeng; Zhao, Xiangxin; Yu, Sijia; Chen, Yixuan; Cui, Hengxian; et al, Bioorganic Chemistry, 2020, 102,

Méthode de production 19

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
Référence
Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease
, China, , ,

1-(2-methoxyethyl)-4-nitro-pyrazole Raw materials

1-(2-methoxyethyl)-4-nitro-pyrazole Preparation Products

1-(2-methoxyethyl)-4-nitro-pyrazole Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:948570-75-0)1-(2-methoxyethyl)-4-nitro-pyrazole
Numéro de commande:A1095298
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:15
Prix ($):162.0/338.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:948570-75-0)1-(2-methoxyethyl)-4-nitro-pyrazole
A1095298
Pureté:99%/99%
Quantité:5g/25g
Prix ($):162.0/338.0
Courriel